Head-to-Head Antiproliferative Potency: KRAS inhibitor-20 (K20) Outperforms LLK-10 and Matches ARS-1620
In a panel of KRAS G12C-mutant cell lines, KRAS inhibitor-20 (K20) demonstrated an average IC50 of 1.16 μM for antiproliferative activity, which is approximately 2-fold more potent than the lead compound LLK-10 (average IC50 = 2.32 μM) and statistically equivalent to the reference inhibitor ARS-1620 (average IC50 = 1.32 μM) [1].
| Evidence Dimension | Antiproliferative Activity (Average IC50) |
|---|---|
| Target Compound Data | 1.16 μM |
| Comparator Or Baseline | LLK-10: 2.32 μM; ARS-1620: 1.32 μM |
| Quantified Difference | K20 vs. LLK-10: ~2-fold improvement (1.16 μM vs. 2.32 μM); K20 vs. ARS-1620: comparable (1.16 μM vs. 1.32 μM) |
| Conditions | Panel of KRAS G12C-mutant cell lines, 72-hour antiproliferative assay |
Why This Matters
Researchers selecting K20 over LLK-10 gain approximately 2-fold higher potency in cellular assays, while users replacing ARS-1620 with K20 retain comparable antiproliferative efficacy with potential advantages in selectivity and tumor growth inhibition as documented elsewhere.
- [1] Bioorganic Chemistry. (2022). Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity. View Source
